Cefpodoxime Proxetil Impurity E

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cefotaxime Proxetil is a third-generation cephalosporin antibiotic. It is a prodrug that is converted into its active form, cefotaxime, in the body. This compound is known for its broad-spectrum antibacterial activity, making it effective against a wide range of Gram-positive and Gram-negative bacteria. It is commonly used to treat various bacterial infections, including respiratory tract infections, urinary tract infections, skin infections, and more .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Cefotaxime Proxetil involves several key steps. The starting material, 7-amino-3-methoxymethyl-3-cephem-4-carboxylic acid, is reacted with 1-iodoethyl isopropyl carbonate to form an intermediate compound. This intermediate is then condensed with Z-(2-formylaminothiazol-4-yl)-methoxyimino acetic acid, activated as an ester or a halogenide, to yield N-formyl cefotaxime proxetil. The final product is obtained by crystallizing the compound from a mixture of a nitrile or a ketone with water .

Industrial Production Methods: In industrial settings, the production of Cefotaxime Proxetil follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and solvent composition, to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the desired quality of Cefotaxime Proxetil .

Analyse Chemischer Reaktionen

Types of Reactions: Cefotaxime Proxetil undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Hydrolysis: This reaction occurs in the presence of water or aqueous solutions, leading to the conversion of Cefotaxime Proxetil into its active form, cefotaxime.

Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize Cefotaxime Proxetil, leading to the formation of degradation products.

Major Products Formed: The primary product formed from the hydrolysis of Cefotaxime Proxetil is cefotaxime, which exhibits potent antibacterial activity. Other degradation products may form under oxidative or substitution conditions, but these are typically less active or inactive compared to cefotaxime .

Wissenschaftliche Forschungsanwendungen

Cefotaxime Proxetil has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

- Used as a model compound in the study of cephalosporin antibiotics.

- Employed in the development of new synthetic methodologies for cephalosporin derivatives.

Biology:

- Investigated for its effects on bacterial cell wall synthesis and resistance mechanisms.

- Used in microbiological studies to evaluate the susceptibility of various bacterial strains to cephalosporin antibiotics.

Medicine:

- Widely used in clinical settings to treat bacterial infections.

- Studied for its pharmacokinetics, pharmacodynamics, and therapeutic efficacy in different patient populations .

Industry:

- Utilized in the formulation of pharmaceutical products, including tablets and suspensions.

- Applied in the development of new drug delivery systems to enhance the bioavailability and therapeutic effects of cephalosporin antibiotics .

Wirkmechanismus

Cefotaxime Proxetil exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. After de-esterification by intestinal esterases, the active form, cefotaxime, binds to penicillin-binding proteins (PBPs) on the bacterial cell wall. This binding inhibits the transpeptidation step of peptidoglycan synthesis, which is crucial for maintaining the structural integrity of the bacterial cell wall. As a result, the bacteria are unable to form a functional cell wall, leading to cell lysis and death .

Vergleich Mit ähnlichen Verbindungen

Cefotaxime Proxetil is part of the cephalosporin class of antibiotics, which includes several other compounds with similar structures and mechanisms of action. Some of the similar compounds include:

Cefpodoxime Proxetil: Another third-generation cephalosporin with similar antibacterial activity but different pharmacokinetic properties.

Cefuroxime Axetil: A second-generation cephalosporin with a broader spectrum of activity against Gram-negative bacteria.

Ceftriaxone: A third-generation cephalosporin with a longer half-life, allowing for less frequent dosing.

Uniqueness: Cefotaxime Proxetil is unique in its ability to achieve high concentrations in various body tissues and fluids, making it particularly effective for treating severe infections. Its prodrug form enhances its oral bioavailability, allowing for effective treatment with oral administration .

Eigenschaften

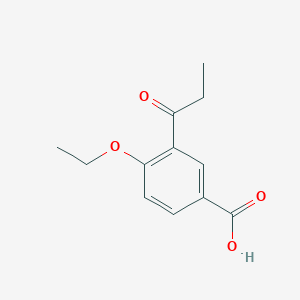

Molekularformel |

C22H27N5O10S2 |

|---|---|

Molekulargewicht |

585.6 g/mol |

IUPAC-Name |

1-propan-2-yloxycarbonyloxyethyl (6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C22H27N5O10S2/c1-9(2)35-22(32)37-11(4)36-20(31)16-12(6-34-10(3)28)7-38-19-15(18(30)27(16)19)25-17(29)14(26-33-5)13-8-39-21(23)24-13/h8-9,11,15,19H,6-7H2,1-5H3,(H2,23,24)(H,25,29)/b26-14+/t11?,15-,19-/m1/s1 |

InChI-Schlüssel |

JRBKWVHQXXREQH-JGLUBIDVSA-N |

Isomerische SMILES |

CC(C)OC(=O)OC(C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N/OC)/C3=CSC(=N3)N)COC(=O)C |

Kanonische SMILES |

CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC(=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[3-hydroxy-4-oxo-2-(4-phenylmethoxyphenyl)chromen-6-yl]ethanimidamide](/img/structure/B13864007.png)

![Methyl 2-methylsulfonyl-7-thiophen-2-ylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13864054.png)

![3-(Thiazol-2-yl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B13864064.png)

![4-[(2,6-Dichlorophenyl)methoxy]aniline](/img/structure/B13864073.png)